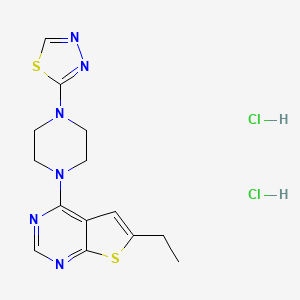

MI-nc (hydrochloride)

Description

Overview of MLL Fusion Oncoproteins in Hematologic Malignancies

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene, located on chromosome 11q23, are characteristic of a particularly aggressive subset of acute leukemias in both children and adults. ashpublications.orgnih.gov These rearrangements fuse the N-terminal portion of the MLL protein with one of over 60 different partner genes, creating oncogenic MLL fusion proteins. ashpublications.orgstanford.edu These fusion proteins are implicated in approximately 10% of adult de novo acute leukemias and the majority of infant leukemias. nih.gov

The wild-type MLL protein is a histone methyltransferase that plays a crucial role in regulating gene expression during normal development, particularly the HOX genes, which are essential for hematopoiesis. ashpublications.orgstanford.edu The MLL fusion oncoproteins, while losing the catalytic SET domain of the wild-type protein, retain the N-terminal fragment. nih.gov This fragment is responsible for driving the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which disrupts normal hematopoietic differentiation and leads to leukemic transformation. ashpublications.orgacs.org The specific fusion partner can influence the lineage of the resulting leukemia, with different fusions being more prevalent in either acute myeloid leukemia (AML) or acute lymphoblastic leukemia (ALL). nih.govresearchgate.net

Significance of Menin-MLL Protein-Protein Interaction in Leukemogenesis

A critical event for the oncogenic activity of MLL fusion proteins is their direct interaction with the protein Menin. ashpublications.org Menin, encoded by the MEN1 gene, acts as a tumor suppressor in neuroendocrine tissues. tandfonline.com However, in the context of MLL-rearranged leukemias, Menin functions as an indispensable oncogenic cofactor. tandfonline.comsawo-oncology.ch

The N-terminal portion of MLL, which is conserved in all MLL fusion proteins, contains the binding site for Menin. ashpublications.orgstanford.edu This protein-protein interaction (PPI) is essential for tethering the MLL fusion complex to chromatin at specific gene loci, leading to the upregulation of key target genes like HOXA9 and MEIS1 that drive leukemogenesis. acs.orgresearchgate.net The disruption of the Menin-MLL interaction has been validated as a key therapeutic strategy, as it abrogates the oncogenic activity of MLL fusion proteins, reverses the leukemic gene expression program, and can induce differentiation and apoptosis in leukemia cells. ashpublications.orgnih.govosti.gov This dependency makes the Menin-MLL interface a prime target for the development of small-molecule inhibitors. acs.orgresearchgate.net

Defining the Role of Chemical Probes in Elucidating Oncogenic Pathways

Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby modulating its function. mdpi.comicr.ac.uk In cancer research, these probes are invaluable tools for dissecting complex oncogenic signaling pathways and validating potential drug targets. mdpi.comnih.gov Unlike genetic methods like CRISPR, chemical probes offer temporal and concentration-dependent control over protein function, which can more closely mimic the action of a therapeutic drug. icr.ac.uk

High-quality chemical probes are characterized by their potency and selectivity for their intended target. rsc.org They are used to investigate the biological consequences of inhibiting or activating a specific protein in cellular and in vivo models. rsc.orgrjeid.com This allows researchers to link the function of a single protein to a specific cellular behavior or disease state, providing crucial evidence for target validation in drug discovery. icr.ac.ukrjeid.com

Contextualization of MI-nc (hydrochloride) as a Research Tool in Menin-MLL Studies

Within the extensive research into inhibitors of the Menin-MLL interaction, MI-nc (hydrochloride) serves a very specific and critical purpose. It was developed alongside potent inhibitors as a negative control compound. nih.govresearchgate.net

MI-nc (hydrochloride) was designed to share the same molecular scaffold and similar functional groups as potent Menin-MLL inhibitors like MI-2 but to have very weak activity. nih.govresearchgate.net By using MI-nc in parallel experiments, researchers can demonstrate that the observed cellular effects, such as inhibition of cell proliferation or induction of differentiation, are specifically due to the disruption of the Menin-MLL interaction by the potent inhibitor and not due to some non-specific effect of the chemical scaffold. researchgate.net If the potent inhibitor shows a strong effect while the negative control shows none, it provides strong evidence for on-target activity. nih.govresearchgate.net

The primary distinction between MI-nc (hydrochloride) and potent Menin-MLL inhibitors lies in their binding affinity and inhibitory activity. MI-nc is a very weak inhibitor of the Menin-MLL interaction, with a reported half-maximal inhibitory concentration (IC50) of 193 µM. nih.govresearchgate.netcaymanchem.com In stark contrast, potent inhibitors developed from the same chemical series, such as MI-2, inhibit this interaction at much lower concentrations. For example, MI-2 has an IC50 value of 0.45 µM (446 nM). caymanchem.comapexbt.com This represents an approximately 430-fold difference in potency.

Experimental data consistently demonstrates this distinction. In co-immunoprecipitation experiments designed to show the disruption of the Menin-MLL-AF9 complex in cells, treatment with potent inhibitors like MI-2 and MI-3 effectively broke the complex apart. nih.govresearchgate.net However, treatment with MI-nc had no effect on the interaction. nih.govresearchgate.net Similarly, in cellular assays, potent inhibitors caused a dose-dependent inhibition of growth and induced differentiation in leukemia cell lines with MLL rearrangements, while MI-nc did not induce these effects. nih.govresearchgate.net This lack of activity, despite its chemical similarity to the active compounds, confirms that the effects of potent inhibitors are specific to targeting the Menin-MLL interaction. researchgate.net

Table 1: Comparison of MI-nc (hydrochloride) and a Potent Menin-MLL Inhibitor

| Feature | MI-nc (hydrochloride) | MI-2 |

|---|---|---|

| Role | Negative Control nih.govcaymanchem.com | Potent Inhibitor apexbt.com |

| Inhibition of Menin-MLL Interaction (IC50) | 193 µM caymanchem.com | 0.45 µM (446 nM) caymanchem.comapexbt.com |

| Effect on Menin-MLL-AF9 Complex in Cells | No disruption observed nih.govresearchgate.net | Efficiently disrupted the complex nih.govresearchgate.net |

| Effect on MLL Leukemia Cell Proliferation | Little to no effect researchgate.net | Effective growth inhibition nih.govapexbt.com |

| Effect on MLL Leukemia Cell Differentiation | No change in morphology or differentiation markers nih.govresearchgate.net | Induced hematopoietic differentiation nih.govapexbt.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6S2.2ClH/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14;;/h7-9H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOIGNCIUPMVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Mi Nc Hydrochloride on Menin Mll Complex Dynamics

Elucidation of Specific Target Engagement with Menin and MLL Fusion Proteins

The interaction between the protein menin and MLL fusion proteins is a critical driver for the development and maintenance of certain types of acute leukemia. nih.gov Small molecules that disrupt this protein-protein interaction have emerged as a promising therapeutic strategy. nih.gov MI-nc was developed to validate the specificity of these inhibitors. nih.gov

Assessment of Binding Modalities and Interaction Surfaces within the Menin-MLL Interface

MI-nc shares the same thienopyrimidine molecular scaffold with high-affinity inhibitors such as MI-2. nih.govresearchgate.net This core structure is designed to fit into the MLL-binding pocket on the surface of the menin protein. nih.gov Potent inhibitors like MI-2 form specific hydrogen bonds and engage in van der Waals contacts with key residues in this pocket, such as Tyr276, Asn282, Tyr319, and Tyr323. umich.eduresearchgate.net While MI-nc is designed to interact with this same pocket, its chemical structure results in a much weaker binding affinity. nih.govresearchgate.net The lack of potent inhibition suggests that MI-nc fails to establish the optimal or necessary interactions within the menin surface required for high-affinity binding and effective disruption of the menin-MLL complex. nih.gov

Analysis of the Stoichiometry and Stability of MI-nc (hydrochloride)-Menin-MLL Interactions

The stability of the interaction between MI-nc and menin is characterized as weak. caymanchem.comnih.govnetascientific.com This is quantitatively demonstrated by its high half-maximal inhibitory concentration (IC50). While high-affinity inhibitors like MI-2 have been shown through Isothermal Titration Calorimetry (ITC) to bind directly to menin with a 1:1 stoichiometry, specific stoichiometric data for MI-nc is not prominently reported, likely due to its very weak interaction which can make such measurements challenging. nih.gov The primary characterization of its interaction is its classification as a weak inhibitor based on functional biochemical assays. nih.govresearchgate.net

Quantitative Characterization of Inhibitory Potency on Protein-Protein Interaction

The inhibitory potential of MI-nc has been quantified in biochemical assays, providing a clear measure of its weakness relative to active compounds targeting the same interface.

Determination of Half-Maximal Inhibitory Concentrations (IC50) in Biochemical Assays

In biochemical fluorescence polarization assays designed to measure the disruption of the menin-MLL interaction, MI-nc (hydrochloride) exhibits a half-maximal inhibitory concentration (IC50) of 193 μM. caymanchem.comnih.govnetascientific.combiocompare.com This value indicates a significantly lower potency compared to specifically developed Menin-MLL antagonists.

Comparative Functional Analysis with High-Affinity Menin-MLL Antagonists (e.g., MI-2)

The functional profile of MI-nc is best understood in comparison to high-affinity inhibitors like MI-2. MI-2 potently blocks the menin-MLL interaction with an IC50 value of 0.45 μM (450 nM). caymanchem.comcaymanchem.combertin-bioreagent.com This stark contrast in potency underscores the role of MI-nc as a negative control. caymanchem.com In cellular assays, this difference is further magnified; MI-2 effectively inhibits the proliferation of leukemia cells dependent on the MLL fusion protein, whereas MI-nc shows very little effect on the proliferation of these same cells. nih.govresearchgate.net

Table 1: Comparative Inhibitory Potency

| Compound | IC50 (μM) | Potency Classification |

|---|---|---|

| MI-nc (hydrochloride) | 193 nih.govnetascientific.com | Weak Inhibitor / Negative Control |

| MI-2 | 0.45 caymanchem.comcaymanchem.com | Potent Inhibitor |

Investigations into the Molecular Consequences of Weak Menin-MLL Disruption

The utility of MI-nc as a negative control is confirmed by its lack of significant molecular and cellular effects in models of MLL-rearranged leukemia, in contrast to the effects of potent inhibitors.

Research has demonstrated that potent Menin-MLL inhibitors like MI-2 effectively disrupt the menin-MLL-AF9 complex in co-immunoprecipitation experiments within human cells. nih.gov Conversely, treatment with MI-nc at similar concentrations shows no discernible effect in disrupting this complex, confirming its inability to effectively compete with the MLL fusion protein for menin binding in a cellular context. nih.govresearchgate.net

Furthermore, the downstream consequences of MLL-fusion protein activity, such as the upregulation of target genes like HOXA9 and MEIS1, are essential for leukemic transformation. nih.govnih.gov Treatment of MLL-rearranged leukemia cells with MI-2 leads to a substantial reduction in the expression of these critical target genes. nih.gov In contrast, MI-nc does not significantly alter their expression levels. nih.gov This lack of effect on gene expression correlates with its inability to induce differentiation or apoptosis in MLL-fusion-dependent leukemia cell lines, effects that are readily observed with potent inhibitors like MI-2. caymanchem.comnih.govresearchgate.net

Table 2: Comparative Cellular and Molecular Effects

| Effect | MI-2 | MI-nc (hydrochloride) |

|---|---|---|

| Disruption of Menin-MLL-AF9 Complex in Cells | Efficient nih.gov | No Effect nih.govresearchgate.net |

| Inhibition of MLL Leukemia Cell Proliferation | Potent nih.gov | Very Little Effect nih.govresearchgate.net |

| Induction of Hematopoietic Differentiation | Yes nih.govresearchgate.net | No nih.govresearchgate.net |

| Downregulation of HOXA9 and MEIS1 Expression | Substantial nih.gov | No Significant Effect nih.gov |

Effects on Complex Assembly and Disassembly Kinetics

MI-nc (hydrochloride) is characterized as a weak inhibitor of the Menin-MLL interaction. researchgate.netcaymanchem.com This is quantitatively demonstrated by its high half-maximal inhibitory concentration (IC50), which has been determined to be 193 μM in fluorescence polarization assays. researchgate.netcaymanchem.com In contrast, potent inhibitors of the Menin-MLL interaction, such as MI-2, exhibit IC50 values in the sub-micromolar range. For instance, MI-2 has an IC50 of 0.45 μM for blocking the Menin-MLL fusion protein interaction. caymanchem.com

The high IC50 value of MI-nc (hydrochloride) indicates a low binding affinity for menin. While direct kinetic studies detailing the association (on-rate) and dissociation (off-rate) constants for MI-nc (hydrochloride) are not extensively reported in the available scientific literature, its weak inhibitory nature suggests that it does not form a stable and lasting interaction with menin. This implies that any binding that does occur is likely transient, with a rapid dissociation rate.

Co-immunoprecipitation experiments in HEK293 cells transfected with Flag-MLL-AF9 have provided further evidence of MI-nc's in-efficacy in disrupting the Menin-MLL complex. In these studies, while potent inhibitors like MI-2 and MI-3 effectively disrupted the interaction between menin and the MLL-AF9 fusion protein, MI-nc (hydrochloride) showed no observable effect on the complex. researchgate.netnih.gov This lack of disruption in a cellular context underscores its inability to effectively compete with the MLL protein for binding to menin and to promote the disassembly of the pre-formed complex.

The use of MI-nc (hydrochloride) as a negative control is crucial for validating the specific activity of more potent inhibitors. researchgate.netnih.gov Because it shares a similar chemical scaffold with active compounds, its lack of activity helps to confirm that the observed effects of the potent inhibitors are due to specific targeting of the Menin-MLL interaction rather than off-target effects. researchgate.netnih.gov

| Compound | IC50 (Menin-MLL Interaction) | Dissociation Constant (Kd) | Cellular Effect on Menin-MLL-AF9 Complex |

| MI-nc (hydrochloride) | 193 μM researchgate.netcaymanchem.com | Not reported | No disruption observed researchgate.netnih.gov |

| MI-2 | 0.45 μM caymanchem.com | 158 nM nih.gov | Efficient disruption nih.gov |

| MI-3 | Not specified | 201 nM nih.gov | Efficient disruption nih.gov |

Influence on Cofactor Recruitment to the Menin-MLL Complex

The Menin-MLL complex serves as a scaffold for the recruitment of other proteins, known as cofactors, which are essential for its oncogenic activity. A key consequence of disrupting the core Menin-MLL interaction with potent inhibitors is the subsequent failure to recruit these cofactors, leading to the downregulation of target gene expression.

Given that MI-nc (hydrochloride) does not effectively disrupt the primary interaction between menin and MLL fusion proteins, it is inferred that it does not significantly influence the recruitment of downstream cofactors. researchgate.netnih.gov The stable association of menin with MLL is a prerequisite for the assembly of the larger functional complex that drives leukemogenesis.

Experimental evidence supports this inference. The expression of key MLL target genes, such as HOXA9 and MEIS1, which are dependent on the fully assembled Menin-MLL complex, is not significantly altered by treatment with MI-nc (hydrochloride). researchgate.net In contrast, potent inhibitors like MI-2 and MI-3 lead to a substantial reduction in the expression of these genes, indicating a disruption of the functional complex and its transcriptional activity. researchgate.net

Furthermore, the phenotypic consequences of MLL-fusion-driven leukemias, such as blocked differentiation, are not reversed by MI-nc (hydrochloride). Treatment of MLL-rearranged leukemia cells with MI-nc (hydrochloride) does not induce differentiation, as measured by the expression of myeloid differentiation markers like CD11b. researchgate.net This is in stark contrast to the effects of potent inhibitors, which relieve the differentiation block. researchgate.net This lack of biological effect further suggests that MI-nc (hydrochloride) does not interfere with the cofactor interactions that are dependent on the core Menin-MLL complex.

| Compound | Effect on HOXA9 and MEIS1 Expression | Induction of Cellular Differentiation (CD11b expression) |

| MI-nc (hydrochloride) | No significant change researchgate.net | No increase researchgate.net |

| MI-2 | Substantial reduction researchgate.net | Substantial increase researchgate.net |

| MI-3 | Substantial reduction researchgate.net | Substantial increase researchgate.net |

Cellular and Subcellular Impact of Mi Nc Hydrochloride on Menin Mll Signaling

Assessment of Cellular Phenotypes Modulated by Menin-MLL Pathway Perturbation

Analysis of Cellular Proliferation and Viability in MLL-Rearranged Leukemia Cell Models

The primary phenotype associated with the inhibition of the menin-MLL interaction in leukemia cells harboring MLL translocations is the suppression of proliferation and a reduction in cell viability. nih.govselleck.co.jp Studies using various MLL-rearranged leukemia cell models, such as those with MLL-AF9 or MLL-ENL fusions, consistently demonstrate that potent inhibitors like MI-2 and MI-3 induce significant cell growth arrest. nih.gov

In stark contrast, MI-nc (hydrochloride) exhibits minimal to no effect on the proliferation and viability of these same cell lines. nih.govresearchgate.net For instance, in mouse bone marrow cells transduced with the MLL-AF9 fusion protein, treatment with active inhibitors leads to a dose-dependent inhibition of cell growth, whereas MI-nc shows very little impact. nih.gov This lack of activity serves as critical evidence that the anti-proliferative effects observed with compounds like MI-2 are a direct consequence of disrupting the menin-MLL interaction, rather than non-specific cytotoxicity. nih.govresearchgate.net Furthermore, active inhibitors induce apoptosis in MLL leukemia cells, a phenomenon not observed with MI-nc treatment. nih.gov Similarly, cell cycle analysis reveals that while potent inhibitors cause cell cycle arrest, MI-nc does not induce significant changes. nih.gov

Table 1: Comparative Cellular Activity of Menin-MLL Inhibitors and MI-nc (hydrochloride)

| Compound | Target Cell Line | Effect on Proliferation | Reference |

|---|---|---|---|

| MI-2 | MLL-AF9 transduced BMC | Strong Inhibition | nih.gov |

| MI-3 | MLL-AF9 transduced BMC | Strong Inhibition | nih.gov |

| MI-nc | MLL-AF9 transduced BMC | Very Little Effect | nih.gov |

| MI-2 | E2A-HLF transduced BMC | Small Effect (GI50 > 50 μM) | nih.gov |

| MI-3 | E2A-HLF transduced BMC | Small Effect (GI50 > 50 μM) | nih.gov |

BMC: Bone Marrow Cells. E2A-HLF serves as a control cell line not dependent on the menin-MLL interaction.

Evaluation of Colony Formation and Self-Renewal Capacities of Leukemic Cells

A hallmark of leukemic cells is their capacity for self-renewal and sustained proliferation, which can be assessed using in vitro colony formation assays. nih.govresearchgate.net This technique measures the ability of a single cell to proliferate into a colony, providing insight into its clonogenic and self-renewal potential. nih.govfrontiersin.org In the context of MLL-rearranged leukemia, the menin-MLL interaction is crucial for maintaining this self-renewal program. nih.gov

Treatment of MLL-rearranged leukemia cells with potent menin-MLL inhibitors has been shown to dramatically reduce their ability to form colonies in semi-solid media. selleck.co.jpresearchgate.net This indicates a loss of leukemic self-renewal capacity. Conversely, due to its inability to effectively disrupt the menin-MLL interaction, MI-nc (hydrochloride) does not significantly impair the colony-forming ability of these cells. nih.govresearchgate.net The continued robust colony formation in the presence of MI-nc, compared to the sparse growth seen with active inhibitors, visually underscores the specific, on-target effect of the active compounds on leukemic progenitor function.

Utility as a Negative Control in Cell-Based Biological Assays

The most critical application of MI-nc (hydrochloride) in research is its function as a high-fidelity negative control in cell-based assays. nih.govbertin-bioreagent.com

Methodological Validation of Specificity in Cellular Contexts

To confirm that a potent inhibitor is acting on its intended target within a cell, researchers use co-immunoprecipitation (co-IP) experiments. researchgate.net In this assay, the target protein (menin) is pulled down from cell lysates, and researchers check for the presence of its binding partner (e.g., MLL-AF9). In HEK293 cells expressing the MLL-AF9 fusion protein, treatment with active inhibitors like MI-2 and MI-3 effectively disrupts the menin-MLL-AF9 complex, meaning MLL-AF9 is no longer pulled down with menin. nih.govresearchgate.net

Crucially, when the same experiment is performed with MI-nc, the interaction between menin and MLL-AF9 remains intact. nih.govresearchgate.net MI-nc fails to disrupt the co-IP of menin and MLL-AF9, providing direct molecular evidence that it does not engage the target effectively in a cellular environment. This validates that the mechanism of action for compounds like MI-2 and MI-3 is indeed the specific inhibition of the menin-MLL interaction. nih.gov

Differentiation of On-Target Effects from Non-Specific Cellular Responses

In drug discovery and chemical biology, it is essential to distinguish effects caused by the intended mechanism (on-target) from those caused by unintended interactions or general toxicity (off-target or non-specific). microbiologybook.org MI-nc (hydrochloride) is pivotal for this differentiation. Because MI-nc is chemically very similar to active inhibitors like MI-2 and MI-3, it controls for potential effects related to the core chemical scaffold. nih.govresearchgate.net

Any cellular response, such as growth inhibition, apoptosis, or differentiation, that is observed with MI-2 or MI-3 but is absent with MI-nc can be confidently attributed to the specific inhibition of the menin-MLL interaction. nih.gov For example, the induction of hematopoietic differentiation, marked by changes in cell morphology and increased expression of the surface marker CD11b, is a key on-target effect of potent menin-MLL inhibitors. nih.gov Treatment of THP-1 leukemia cells with MI-2 or MI-3 leads to a marked increase in CD11b-positive cells, while treatment with MI-nc results in no such change. nih.govresearchgate.net This clear distinction isolates the biological consequence of pathway inhibition from any non-specific cellular stress.

Downstream Signaling Pathway Interrogation

The oncogenic activity of MLL fusion proteins is mediated through the transcriptional deregulation of target genes, most notably the HOXA cluster genes (e.g., HOXA9) and their cofactor MEIS1. nih.govnih.gov The menin-MLL complex is required to maintain the expression of these critical downstream genes, which in turn block differentiation and drive proliferation. mdpi.commdpi.com

Inhibiting the menin-MLL interaction with potent compounds leads to the downregulation of HOXA9 and MEIS1 mRNA expression. nih.govelifesciences.org This molecular event is a direct downstream consequence of target engagement. MI-nc (hydrochloride) is used in these studies to demonstrate that this gene expression change is specific. When MLL-rearranged cells are treated with MI-nc, the expression levels of HOXA9 and MEIS1 remain unchanged, mirroring the results from untreated or vehicle-treated cells. nih.govresearchgate.net This confirms that the transcriptional reprogramming observed with active inhibitors is a direct result of disrupting the menin-MLL protein-protein interaction and not some other cellular effect.

Table 2: Summary of MI-nc (hydrochloride) Impact on Downstream Menin-MLL Signaling

| Assay / Marker | Effect of Potent Inhibitors (e.g., MI-2, MI-3) | Effect of MI-nc (hydrochloride) | Reference |

|---|---|---|---|

| Menin-MLL-AF9 Interaction (Co-IP) | Disrupted | No Effect | nih.govresearchgate.net |

| ***HOXA9* Gene Expression** | Substantially Reduced | No Significant Change | nih.govresearchgate.net |

| ***MEIS1* Gene Expression** | Substantially Reduced | No Significant Change | nih.govresearchgate.net |

| Cellular Differentiation (CD11b+) | Substantial Increase | No Significant Change | nih.govresearchgate.net |

| Cell Morphology | Changes indicating differentiation | No Change | nih.govresearchgate.net |

Analysis of Gene Expression Signatures Associated with Menin-MLL Activity

The menin-MLL complex regulates the transcription of a specific set of downstream target genes that are essential for leukemogenesis, most notably HOXA9 and its cofactor MEIS1. acs.org Potent inhibitors of the menin-MLL interaction have been shown to effectively downregulate the expression of these key genes. acs.org

In contrast, studies consistently demonstrate that MI-nc (hydrochloride) does not significantly alter the expression of these critical menin-MLL target genes. For example, in experiments using MLL-AF9 transformed bone marrow cells, treatment with active inhibitors led to a strong, dose-dependent reduction in the expression of Hoxa9 and Meis1. However, treatment with MI-nc (hydrochloride) at similar concentrations showed no effect on the expression levels of these genes. acs.org This lack of activity on downstream gene expression is a direct consequence of its inability to effectively disrupt the menin-MLL interaction at the promoters of these target genes. nih.govacs.org

Similarly, other cellular processes driven by menin-MLL signaling, such as the blockage of hematopoietic differentiation, are unaffected by MI-nc (hydrochloride). While potent inhibitors can induce differentiation in leukemia cell lines (as measured by increased expression of markers like CD11b), treatment with MI-nc does not produce such changes. researchgate.net

| Compound | Relative Expression of HOXA9 | Relative Expression of MEIS1 | Induction of CD11b Expression (Differentiation) | Reference |

|---|---|---|---|---|

| Potent Menin-MLL Inhibitors (e.g., MI-2, MI-503) | Significantly Decreased | Significantly Decreased | Significant Increase | researchgate.netacs.org |

| MI-nc (hydrochloride) | No Significant Change | No Significant Change | No Significant Change | researchgate.netacs.org |

Investigation of Epigenetic Landscape Alterations in Response to Menin-MLL Modulation

The primary epigenetic function of the menin-MLL complex is to catalyze the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) at the promoter regions of its target genes. This histone mark is a key indicator of active gene transcription. Disruption of the menin-MLL interaction by potent inhibitors leads to a reduction of H3K4me3 levels at these specific gene loci, which in turn results in transcriptional repression.

| Compound | Menin-MLL Interaction | H3K4me3 at HOXA9/MEIS1 Promoters | Reference |

|---|---|---|---|

| Potent Menin-MLL Inhibitors | Effectively Disrupted | Decreased | nih.govresearchgate.net |

| MI-nc (hydrochloride) | Weakly Inhibited / No Significant Disruption | No Significant Change | nih.govresearchgate.netacs.org |

The scientific investigation of MI-nc (hydrochloride) in the context of menin-MLL signaling highlights its role as an indispensable tool for research. By demonstrating a lack of significant activity on both gene expression and the associated epigenetic landscape, MI-nc (hydrochloride) serves as a stringent negative control. This allows researchers to confidently attribute the therapeutic effects of potent inhibitors to their specific on-target mechanism of disrupting the menin-MLL interaction. The study of MI-nc (hydrochloride), therefore, underscores the precision of targeted therapies aimed at this critical oncogenic pathway.

Preclinical Research Applications and Methodological Considerations for Mi Nc Hydrochloride

Application in In Vitro Mechanistic Studies of Menin-MLL Biology

MI-nc (hydrochloride) is a thienopyrimidine derivative that is structurally analogous to potent menin-MLL inhibitors like MI-2 but is a very weak inhibitor of the menin-MLL interaction itself, with a half-maximal inhibitory concentration (IC50) of 193 μM. nih.govresearchgate.netmedchemexpress.com This characteristic makes it an ideal tool for dissecting the specific cellular consequences of disrupting the menin-MLL pathway.

Deciphering the Functional Importance of Menin-MLL Interaction in Leukemogenesis

The leukemogenic activity of MLL fusion proteins is critically dependent on their direct interaction with menin. researchgate.netnih.gov The use of MI-nc alongside active inhibitors has been instrumental in demonstrating that the observed anti-leukemic effects are a direct result of blocking this specific interaction.

In co-immunoprecipitation (Co-IP) experiments, active inhibitors like MI-2 and MI-3 effectively disrupt the complex formed by menin and the MLL-AF9 fusion protein in human cells. nih.govresearchgate.net In stark contrast, MI-nc, when used under the same conditions, shows no ability to disrupt this interaction. nih.govresearchgate.net This directly demonstrates that the active compounds are engaging the intended target.

Furthermore, disrupting the menin-MLL interaction with potent inhibitors leads to specific downstream cellular phenotypes that are absent when cells are treated with MI-nc. These include:

Inhibition of Cell Proliferation: Active inhibitors significantly block the proliferation of leukemia cells harboring MLL translocations. nih.gov MI-nc, however, has a markedly weaker effect on the growth of these cells. nih.govresearchgate.net

Induction of Cellular Differentiation: Treatment with compounds like MI-2 and MI-3 relieves the differentiation block in MLL-rearranged leukemia cells, as evidenced by changes in cell morphology to a more differentiated state and a substantial increase in the expression of the myeloid differentiation marker CD11b. nih.govresearchgate.net Treatment with MI-nc does not induce these changes. nih.govresearchgate.net

Downregulation of Key Oncogenes: The menin-MLL interaction is required for the expression of critical downstream target genes, including HOXA9 and MEIS1, which are essential for leukemic transformation. nih.govmdpi.com Treatment of MLL-rearranged cells with active inhibitors leads to a significant reduction in the expression of HOXA9 and MEIS1. nih.govresearchgate.net This effect is not observed with MI-nc treatment. nih.gov

| Experimental Assay | Result with Active Inhibitors (e.g., MI-2, MI-3) | Result with MI-nc (hydrochloride) | Reference |

|---|---|---|---|

| Menin-MLL-AF9 Co-Immunoprecipitation | Disruption of protein-protein interaction | No disruption of interaction | nih.govresearchgate.net |

| Leukemic Cell Proliferation | Strongly inhibited | Very weak to no inhibition | nih.govresearchgate.net |

| Myeloid Differentiation (CD11b Expression) | Substantially increased | No increase | nih.govresearchgate.net |

| HOXA9 & MEIS1 Gene Expression | Significantly downregulated | No significant change | nih.govresearchgate.netmdpi.com |

Exploring Cellular Resistance or Compensation Mechanisms to Menin-MLL Pathway Modulation

The emergence of resistance is a common challenge for targeted therapies. mdpi.com Studies investigating how leukemia cells adapt to and overcome menin-MLL inhibition are critical. In this context, a negative control like MI-nc is vital for ensuring that observed resistance mechanisms are a specific response to the sustained blockade of the menin-MLL pathway, rather than a response to off-target effects or general cellular stress induced by a chemical compound.

For instance, research has identified that the loss of function in the MLL3/4-UTX complex can confer resistance to menin-MLL inhibitors like MI-503. biorxiv.org In such studies, while an active inhibitor is used to apply selective pressure and identify resistant populations, a parallel treatment with a well-characterized negative control like MI-nc would confirm that the genetic or epigenetic changes observed (e.g., UTX disruption) specifically rescue cells from the consequences of menin-MLL pathway inhibition. biorxiv.org This methodological rigor ensures that the identified resistance pathways are directly linked to the intended therapeutic target.

Strategic Design of Controls in Compound-Based Research

Interpretation of Dose-Response Data in the Presence of Negative Controls

Dose-response experiments are fundamental to characterizing the potency of a compound. When comparing an active inhibitor to its negative control, a clear and significant separation in their dose-response curves is expected. Active menin-MLL inhibitors like MI-2 demonstrate potent inhibition of cell proliferation in MLL-rearranged cell lines with GI50 (concentration for 50% of maximal inhibition of growth) values in the low micromolar range. nih.gov In contrast, MI-nc displays a significantly weaker effect, with GI50 values that are often greater than 50 μM. nih.govresearchgate.net

| Compound | Target | In Vitro Inhibition (IC50) | Cell Growth Inhibition (GI50) | Reference |

|---|---|---|---|---|

| MI-2 | Menin-MLL Interaction | 0.45 μM | ~5-10 μM in sensitive lines | nih.gov |

| MI-nc (hydrochloride) | Menin-MLL Interaction | 193 μM | >50 μM | nih.govresearchgate.net |

This vast difference in potency provides strong evidence that the cellular activity of compounds like MI-2 is driven by a specific, high-affinity interaction with its target, an interaction that MI-nc lacks.

Role in High-Throughput Screening and Lead Optimization Pipelines

The discovery of the first generation of menin-MLL inhibitors was enabled by high-throughput screening (HTS) campaigns designed to identify molecules that could disrupt the protein-protein interaction. nih.govnih.gov In such screens, negative controls are indispensable for establishing a baseline of no activity and for calculating the percent inhibition of true hits. A compound like MI-nc, or a similar inactive analogue, would be used to define the "zero effect" level, allowing for robust statistical analysis and the confident identification of active compounds from large libraries. nih.govmdpi.com

Following an HTS campaign, the process of lead optimization involves chemically modifying a "hit" compound to improve its potency, selectivity, and pharmacological properties. mdpi.com During this iterative process, a negative control like MI-nc serves as a constant benchmark. As new analogues are synthesized, they are tested alongside the negative control. This ensures that any observed increase in biological activity is due to improved interaction with the target (menin) and not from non-specific effects or increased general toxicity. The goal is to widen the potency gap between the optimized lead compound and the inactive control, thereby confirming the success of the optimization strategy in enhancing on-target activity.

Facilitating the Identification and Exclusion of Non-Specific Hits in Menin-MLL Screens

In the quest for novel therapeutic agents, high-throughput screening (HTS) is a common starting point for identifying "hit" compounds that modulate a biological target of interest. nih.gov However, a significant challenge in HTS is the prevalence of false positives or non-specific hits—compounds that appear active in an assay but whose effects are not due to direct interaction with the intended target. The use of a well-characterized negative control compound is a cornerstone of a robust screening and hit validation strategy.

MI-nc (hydrochloride) is purposefully employed for this role in the development of menin-MLL inhibitors. nih.govresearchgate.net Sharing a common thienopyrimidine molecular scaffold with active inhibitors such as MI-2, it allows researchers to establish a baseline for non-specific effects. nih.govresearchgate.net In various experimental setups, the biological activity of potent inhibitors is directly compared to the lack of activity of MI-nc.

For instance, in co-immunoprecipitation experiments designed to demonstrate the disruption of the menin-MLL-AF9 complex in human cells, treatment with active inhibitors like MI-2 and MI-3 effectively breaks this interaction. nih.govresearchgate.net In contrast, MI-nc, when used under the same conditions, shows no effect on the complex, confirming that the disruption is a specific consequence of potent menin binding. nih.govresearchgate.net Similarly, in cellular proliferation assays, while active inhibitors significantly block the growth of MLL fusion-transduced bone marrow cells, MI-nc has a negligible effect. nih.govresearchgate.net This differential activity provides strong evidence that the anti-proliferative effects are due to the specific inhibition of the menin-MLL interaction rather than general cytotoxicity or other off-target mechanisms.

Contributing to the Development of Structure-Activity Relationship (SAR) Insights through Specificity Profiling

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The comparative analysis of structurally similar but functionally divergent molecules is a powerful approach in SAR. MI-nc (hydrochloride) is a pivotal component in building the SAR for the thienopyrimidine class of menin-MLL inhibitors. nih.gov

The key to its utility lies in its structural similarity to potent inhibitors. By starting with a common chemical scaffold, researchers can make systematic modifications to different parts of the molecule and observe the impact on inhibitory potency. The dramatic difference in activity between MI-nc and its active analogue, MI-2, provides a clear and informative data point for SAR. caymanchem.com

Table 1: Comparative Inhibitory Activity of Menin-MLL Inhibitors

| Compound Name | IC50 (µM) | Relative Potency |

|---|---|---|

| MI-2 | 0.45 | Potent Inhibitor |

| MI-nc (hydrochloride) | 193 | Weak Inhibitor |

This table displays the half-maximal inhibitory concentration (IC50) of MI-2 and MI-nc (hydrochloride) against the menin-MLL interaction. A lower IC50 value indicates a more potent inhibition.

As shown in the table, MI-nc is over 400 times less potent than MI-2 in inhibiting the menin-MLL interaction. nih.govcaymanchem.com Since both compounds share the same core structure, this stark contrast in activity allows chemists to deduce which structural features are critical for high-affinity binding to the menin pocket. By analyzing the structural differences between MI-nc and potent inhibitors like MI-2, researchers can identify the specific functional groups and substitutions that are essential for potent biological activity. This process of specificity profiling, where the inactivity of a closely related compound underscores the importance of particular structural motifs in active compounds, is crucial for the rational design and optimization of next-generation inhibitors. The lack of activity of MI-nc serves as evidence that the observed cellular effects of compounds like MI-2 are due to the specific targeting of the menin-MLL interaction. researchgate.net

Advanced Research Methodologies for Comprehensive Investigation of Mi Nc Hydrochloride S Biological Context

Biophysical and Structural Biology Approaches for Menin-MLL Interaction Studies

Biophysical and structural techniques are fundamental to understanding the direct physical interactions between proteins and small molecules. They provide high-resolution data on binding affinity, thermodynamics, and the precise molecular contacts that govern these interactions.

Advanced Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Electron Paramagnetic Resonance) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution. Techniques like Saturation Transfer Difference (STD) NMR are particularly valuable for confirming direct binding. In studies of the menin-MLL interaction, STD NMR experiments have been performed to demonstrate that active inhibitor compounds, such as MI-1, directly bind to the menin protein. nih.gov These experiments work by irradiating the protein and observing the transfer of saturation to the bound ligand, an effect that is not seen for non-binding molecules. nih.gov

Furthermore, competition STD NMR experiments have confirmed that these inhibitors bind to the same site as the MLL peptide, as the addition of an MLL-derived peptide (MBM1) diminishes the STD signal of the active compound in a dose-dependent manner. nih.gov While these detailed conformational analyses are focused on potent inhibitors, MI-nc (hydrochloride) serves as an essential negative control in related biochemical assays. researchgate.netnih.gov Its weak inhibition of the menin-MLL interaction (IC50 = 193 μM) confirms that the strong effects observed with structurally similar but more potent compounds are due to specific, high-affinity binding rather than non-specific or off-target effects. researchgate.netnih.gov There is no available literature detailing the use of Electron Paramagnetic Resonance (EPR) for the conformational analysis of MI-nc (hydrochloride) with the menin-MLL complex.

High-Resolution Crystallography or Cryo-Electron Microscopy of Menin-MLL Complexes in the Presence of MI-nc (hydrochloride)

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) provide atomic-level resolution images of molecular complexes, revealing the precise three-dimensional arrangement of atoms and the specific interactions (like hydrogen bonds and hydrophobic contacts) between a protein and a compound. Researchers have successfully determined the high-resolution crystal structure of menin in a complex with the potent inhibitor MI-2. nih.govnih.govresearchgate.net

This structural data was revelatory, showing that MI-2 binds within the central pocket on menin that is normally occupied by the MLL protein. nih.govnih.govresearchgate.net The inhibitor mimics the key interactions of MLL, with its thienopyrimidine ring forming critical hydrogen bonds with the side chains of menin residues Tyr276 and Asn282. nih.gov The detailed understanding derived from the menin-MI-2 structure was instrumental in the rational design of second-generation inhibitors, such as MI-2-2, which exhibit even greater affinity. nih.gov

Given that MI-nc (hydrochloride) is a very weak inhibitor of the interaction, it has not been a primary candidate for co-crystallization studies. researchgate.netnih.gov The focus of high-resolution structural biology is typically on potent inhibitors to understand the basis of their efficacy, using the less active MI-nc as a benchmark for weak or non-binding in functional and biochemical assays.

Kinetic and Thermodynamic Characterization of Protein-Compound Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique for the quantitative characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters, including the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.comnih.gov

ITC has been employed to measure the binding affinities of potent menin-MLL inhibitors. nih.govnih.gov For instance, the inhibitor MI-2 was shown to bind directly to menin with a dissociation constant (Kd) of 158 nM. nih.govmedchemexpress.com Subsequent optimization, guided by structural studies, led to compounds like MI-2-2 with an even tighter binding affinity (Kd = 22 nM). nih.govmerckmillipore.com These low nanomolar Kd values indicate a very strong and specific interaction with the menin protein.

In contrast, MI-nc (hydrochloride) was selected as a negative control compound precisely because of its weak activity in inhibiting the menin-MLL interaction, as demonstrated by its high IC50 value in functional assays. researchgate.netnih.gov While direct ITC data for MI-nc is not prominently reported, its role as a control implies a significantly weaker binding affinity that does not warrant the same level of detailed thermodynamic characterization as the potent inhibitors. The comparative data underscores the specificity of the high-affinity compounds.

| Compound | Assay Type | Measured Value | Reference |

| MI-nc | Fluorescence Polarization (FP) | IC50 = 193 µM | researchgate.netnih.gov |

| MI-2 | Fluorescence Polarization (FP) | IC50 = 446 nM | medchemexpress.com |

| MI-2 | Isothermal Titration Calorimetry (ITC) | Kd = 158 nM | nih.govmedchemexpress.com |

| MI-2-2 | Isothermal Titration Calorimetry (ITC) | Kd = 22 nM | nih.govmerckmillipore.com |

| MI-503 | Isothermal Titration Calorimetry (ITC) | Kd ~ 10 nM | nih.govnih.gov |

This table presents a comparison of the inhibitory concentration (IC50) and dissociation constant (Kd) for MI-nc and its potent analogs. Lower values indicate stronger inhibition/binding.

Multi-Omics Profiling for Systems-Level Understanding

To comprehend the broader biological consequences of targeting the menin-MLL interaction, researchers utilize "omics" technologies. These methods provide a global view of how cellular processes, from gene expression to protein abundance, are altered in response to a specific inhibitor.

Global Transcriptomic Analysis (e.g., RNA Sequencing) to Delineate Gene Regulatory Networks

The interaction between menin and MLL fusion proteins is critical for maintaining the expression of specific oncogenes, most notably HOX genes like HOXA9 and its cofactor MEIS1. researchgate.netnih.gov Global transcriptomic analyses, such as RNA sequencing (RNA-Seq), are used to measure the expression levels of thousands of genes simultaneously, revealing the gene regulatory networks controlled by the menin-MLL complex. nih.govuoregon.edu

Treatment of MLL-rearranged leukemia cells with potent menin-MLL inhibitors like MI-2, MI-3, or MI-503 leads to specific and significant changes in the transcriptome. researchgate.netnih.gov A hallmark of effective inhibition is the downregulation of key MLL target genes, including HOXA9, HOXA7, HOXA10, and MEIS1. researchgate.net This targeted gene suppression disrupts the oncogenic program, leading to cell differentiation and a block in proliferation. nih.govnih.gov

In these experiments, MI-nc (hydrochloride) serves as an indispensable negative control. researchgate.netnih.gov Treatment of leukemia cells with MI-nc does not induce the characteristic changes in gene expression seen with potent inhibitors. For example, unlike active compounds, MI-nc fails to induce the expression of differentiation markers like CD11b, which is a downstream consequence of altering the MLL-driven gene regulatory network. nih.gov This lack of effect confirms that the transcriptomic changes observed with potent inhibitors are a direct result of disrupting the menin-MLL interaction.

| Gene Target | Effect of Potent Inhibitors (e.g., MI-2, MI-503) | Effect of MI-nc (hydrochloride) | Reference |

| HOXA9 | Downregulation | No significant effect | researchgate.net |

| MEIS1 | Downregulation | No significant effect | researchgate.net |

| HOXA7 | Downregulation | Not reported (inferred no effect) | researchgate.net |

| HOXA10 | Downregulation | Not reported (inferred no effect) | researchgate.net |

| CD11b (differentiation marker) | Upregulation | No significant effect | nih.gov |

This table summarizes the differential effects of potent inhibitors and the negative control MI-nc on key genes within the MLL regulatory network.

Quantitative Proteomics for Protein Abundance and Post-Translational Modification Analysis

Quantitative proteomics, often performed using mass spectrometry, provides a global snapshot of the proteins present in a cell (the proteome), including their abundance and post-translational modifications (PTMs). mdpi.comnih.gov PTMs, such as phosphorylation, acetylation, and methylation, are critical for regulating protein function, localization, and stability. nih.govmdpi.com

The biological effects of potent menin-MLL inhibitors, such as the induction of apoptosis or differentiation, are ultimately executed by changes at the protein level. nih.govnih.gov For example, the induction of differentiation in MLL-rearranged AML cells by inhibitors is observed through increased levels of the cell surface protein CD11b. nih.gov While comprehensive proteomic studies specifically profiling the response to MI-nc (hydrochloride) are not widely published, the functional data strongly implies its proteomic impact is minimal.

Since MI-nc does not induce cell differentiation or apoptosis, it is not expected to cause the large-scale changes in protein abundance or the specific PTM shifts associated with these processes. nih.gov The stability of the proteome in MI-nc-treated cells, in stark contrast to the dynamic changes induced by potent inhibitors, further validates that the observed cellular fates are a specific consequence of on-target menin-MLL disruption.

Epigenomic Profiling (e.g., ChIP-seq, ATAC-seq) to Map Chromatin Accessibility and Histone Modifications

Epigenomic profiling techniques are crucial for elucidating how compounds like MI-nc (hydrochloride) influence the epigenetic landscape, particularly given its role as a weak inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is fundamental to the regulation of gene expression through histone methylation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is a powerful technique used to map the genome-wide occupancy of DNA-binding proteins, including transcription factors and modified histones. In the context of the menin-MLL complex, ChIP-seq is employed to identify the specific genomic loci where menin and MLL proteins bind. nih.govbiorxiv.orgmdpi.com By treating cells with a potent menin-MLL inhibitor and comparing the results to a negative control like MI-nc (hydrochloride), researchers can confirm that the observed changes in protein occupancy are a direct result of the inhibitor's activity. researchgate.net For instance, studies have shown that potent inhibitors can lead to a significant reduction in menin and MLL binding at the promoter regions of target genes like HOXA9 and MEIS1. nih.govnih.gov The use of MI-nc (hydrochloride), with its high IC50 value of 193 μM for the menin-MLL interaction, serves to establish a baseline and validate the specificity of more active compounds. researchgate.net

Assay for Transposase-Accessible Chromatin with high-throughput sequencing (ATAC-seq) provides a map of open chromatin regions across the genome, indicating areas where the DNA is accessible to regulatory proteins. Changes in chromatin accessibility are often linked to alterations in gene expression. Treatment of leukemia cell lines with specific menin-MLL inhibitors has been shown to decrease chromatin accessibility at the target genes of MLL-fusion proteins. researchgate.net This indicates that the disruption of the menin-MLL interaction leads to a more condensed chromatin state, thereby repressing gene transcription. By using a weak inhibitor like MI-nc (hydrochloride) as a control, researchers can ensure that the observed changes in chromatin structure are not due to off-target effects.

A summary of how these techniques are applied in the study of menin-MLL inhibitors is presented below:

| Research Question | Technique | Key Findings with Potent Inhibitors | Role of MI-nc (hydrochloride) |

| Where does the menin-MLL complex bind on the genome? | ChIP-seq | Identifies enrichment of menin and MLL at specific gene promoters (e.g., HOXA9, MEIS1). nih.govmdpi.com | Serves as a negative control to demonstrate the specificity of binding displacement by potent inhibitors. researchgate.net |

| How does inhibition of menin-MLL affect histone modifications? | ChIP-seq | Shows reduction in H3K4 trimethylation at target gene promoters. aacrjournals.org | Used to confirm that changes in histone marks are due to specific inhibition of the menin-MLL interaction. |

| How does menin-MLL inhibition alter chromatin structure? | ATAC-seq | Reveals decreased chromatin accessibility at MLL target gene loci. researchgate.net | Provides a baseline for accessible chromatin in the absence of potent inhibition. |

Computational Chemistry and Bioinformatics in Target-Based Drug Discovery

Computational approaches are integral to the discovery and optimization of compounds that target specific protein-protein interactions, such as that between menin and MLL. These methods allow for the prediction of binding modes and the in silico assessment of compound libraries.

Molecular Docking and Dynamics Simulations to Predict Interaction Modes and Conformational Changes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the development of menin-MLL inhibitors, docking is used to screen virtual libraries of compounds to identify those that are likely to bind to the MLL-binding pocket on menin. rsc.orgnih.govresearchgate.netmdpi.com The crystal structure of menin in complex with MLL provides the basis for these simulations. nih.gov The insights gained from docking studies guide the rational design of more potent inhibitors. For a compound like MI-nc (hydrochloride), docking simulations would predict a less favorable binding energy and fewer critical interactions compared to highly potent inhibitors, consistent with its observed weak activity.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.comacs.orgnih.gov For the menin-MLL interaction, MD simulations can reveal the conformational changes that occur upon inhibitor binding and assess the stability of the protein-ligand complex. These simulations provide a more dynamic picture than static docking poses and can help to explain differences in the potency and selectivity of various inhibitors. For instance, MD simulations could illustrate how a potent inhibitor maintains a stable interaction within the binding pocket, while a weaker compound like MI-nc (hydrochloride) may show more transient and less stable binding.

Broader Academic Implications and Future Research Trajectories

Advancing the Fundamental Understanding of Protein-Protein Interactions as Therapeutic Targets

The targeting of protein-protein interactions (PPIs) represents a challenging frontier in drug discovery. nih.govnih.govscripps.edu Unlike the well-defined active sites of enzymes, PPI interfaces are often large, flat, and lack obvious pockets for small molecules to bind. nih.gov The successful development of inhibitors for the Menin-MLL interaction, validated through the use of MI-nc as a negative control, provides a powerful case study demonstrating that even these difficult targets are druggable.

The leukemogenic activity of MLL fusion proteins, which drive aggressive forms of acute leukemia, is critically dependent on their direct interaction with the protein Menin. caymanchem.comnetascientific.comnih.gov Small molecules like MI-2 were designed to disrupt this specific interaction, leading to the suppression of leukemogenic gene expression, cell differentiation, and apoptosis in MLL-rearranged leukemia cells. caymanchem.comnih.gov The use of MI-nc, which shares a similar chemical scaffold with MI-2 but is a weak inhibitor of the Menin-MLL interaction, is crucial. caymanchem.combioscience.co.ukresearchgate.net When experiments show that MI-2 produces a potent biological effect (e.g., cell death) while MI-nc does not, it provides strong evidence that the effect is due to the specific disruption of the Menin-MLL PPI and not to off-target effects of the chemical structure. researchgate.net

This rigorous validation helps solidify PPIs as a viable class of therapeutic targets. nih.govethz.ch It encourages the scientific community to pursue other challenging PPIs involved in a variety of diseases, from cancer to neurodegenerative disorders, by providing a clear methodological blueprint for target validation. nih.govajwilsonresearch.com

Methodological Innovations in the Design and Application of Chemical Controls in Chemical Biology

The concept of a "chemical probe" is central to chemical biology, providing a small molecule tool to perturb and study a specific protein in a complex biological system. nih.govscitechnol.comresearchgate.net A critical, yet often overlooked, component of a high-quality chemical probe is the existence of a matched negative control. nih.govicr.ac.uk MI-nc (hydrochloride) exemplifies the ideal negative control and its application represents a key methodological innovation.

An ideal negative control should be structurally as similar as possible to the active probe but lack significant activity against the intended target. researchgate.net This allows researchers to distinguish between the biological phenomena caused by the specific inhibition of the target protein versus non-specific effects related to the chemical scaffold itself, such as toxicity or off-target binding. nih.govicr.ac.uk MI-nc fulfills this role for potent Menin-MLL inhibitors like MI-2. caymanchem.comnetascientific.combioscience.co.uk

The development and systematic use of the MI-2/MI-nc pair has promoted a more rigorous standard in the field of chemical biology. It underscores the principle that data generated with a chemical probe is only fully interpretable when compared against its inactive control. This approach enhances the reliability and reproducibility of research findings, preventing misinterpretation of data that could arise from unforeseen off-target activities of a potent compound. researchgate.net This paradigm influences the design of new chemical tools for other biological targets, encouraging the simultaneous development of both active probes and their corresponding inactive controls. nih.govacs.org

Contributions to the Development of Chemical Probes for Epigenetic Regulator Complexes

Epigenetic regulation, the process of altering gene expression without changing the DNA sequence itself, is fundamental to development and disease. escholarship.orgchemrxiv.org This regulation is carried out by large, multi-protein complexes that "write," "erase," and "read" epigenetic marks, such as histone modifications. nih.gov The Menin-MLL complex is one such epigenetic regulator, responsible for methylating histone H3 on lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. caymanchem.com

Developing chemical probes for these large complexes is particularly challenging due to the involvement of multiple protein-protein interactions. The creation of the MI-2/MI-nc toolset was a significant step forward in targeting these epigenetic machines. nih.govresearchgate.net By providing a way to specifically inhibit the function of the Menin-MLL complex, these tools allow researchers to dissect its precise role in gene regulation and disease. nih.gov

The success in developing specific modulators for the Menin-MLL interaction, validated by the inertness of MI-nc, has spurred efforts to create chemical probes for other epigenetic complexes. mdpi.combiorxiv.org This includes probes targeting various bromodomains, methyltransferases, and demethylases. nih.govescholarship.org The work on Menin-MLL serves as a proof-of-concept, demonstrating that specific subunits and interactions within these large epigenetic regulatory complexes can be targeted with small molecules to modulate their function and study their biological roles.

Elucidating Mechanisms of Resistance and Vulnerability to Menin-MLL Pathway Modulation

A major challenge in cancer therapy is the development of drug resistance. ashpublications.orgresearchgate.net Understanding the mechanisms by which cancer cells become resistant to a targeted therapy is crucial for developing more durable treatments and combination strategies. In the context of Menin-MLL inhibitors, MI-nc plays a subtle but important role in this area.

Clinical and preclinical studies have identified several mechanisms of resistance to potent Menin-MLL inhibitors. One major route is the acquisition of mutations in the MEN1 gene, which encodes Menin. ashpublications.orgmdpi.com These mutations can prevent the inhibitor from binding to Menin while still allowing the crucial, cancer-driving interaction with MLL to occur. ashpublications.org Another mechanism of resistance involves the activation of bypass pathways that are independent of Menin-MLL signaling, such as those involving the Polycomb Repressive Complex 1.1 (PRC1.1) and the oncogene MYC. ashpublications.orgresearchgate.netmdpi.com

Data Tables

Table 1: Comparative Properties of MI-nc (hydrochloride) and its Active Counterpart MI-2

| Feature | MI-nc (hydrochloride) | MI-2 |

|---|---|---|

| Primary Role | Negative Control caymanchem.comnetascientific.combioscience.co.uk | Potent Inhibitor caymanchem.com |

| Target Interaction | Menin-MLL Protein-Protein Interaction caymanchem.combioscience.co.uk | Menin-MLL Protein-Protein Interaction caymanchem.com |

| Inhibitory Concentration (IC₅₀) | 193 µM caymanchem.comnetascientific.combioscience.co.uklabchem.com.myvincibiochem.itbiocompare.com | 0.45 µM caymanchem.com |

| Biological Effect in MLL-r cells | Weak to no effect on cell viability or differentiation researchgate.net | Induces apoptosis and differentiation caymanchem.comresearchgate.net |

| Scientific Utility | Validates that the effects of MI-2 are on-target researchgate.net | Tool to study the function of the Menin-MLL complex caymanchem.com |

Table 2: Key Compounds and Proteins Mentioned

| Name | Type | Function / Significance |

|---|---|---|

| MI-nc (hydrochloride) | Small Molecule | Negative control for Menin-MLL inhibitors. bioscience.co.uk |

| MI-2 | Small Molecule | Potent inhibitor of the Menin-MLL interaction. caymanchem.com |

| Menin (encoded by MEN1) | Protein | A scaffold protein that is a core component of the MLL histone methyltransferase complex. caymanchem.com |

| MLL (Mixed-Lineage Leukemia) | Protein | A histone methyltransferase; chromosomal translocations create oncogenic MLL-fusion proteins. caymanchem.comnih.gov |

| PRC1.1 (Polycomb Repressive Complex 1.1) | Protein Complex | An epigenetic repressor complex implicated in resistance to Menin-MLL inhibitors. ashpublications.orgresearchgate.net |

| MYC | Protein | A transcription factor and potent oncogene, its activation can be a bypass mechanism for resistance. researchgate.net |

Q & A

Q. What are the recommended safety protocols for handling MI-nc (hydrochloride) in laboratory settings?

MI-nc (hydrochloride) requires adherence to carcinogen safety guidelines. Wear protective gloves, eyewear, and lab coats to minimize exposure. Store in a locked cabinet, and dispose via approved waste facilities. Emergency procedures include flushing affected areas with water for ≥15 minutes and seeking medical help for symptoms .

Q. How can researchers verify the chemical identity and purity of MI-nc (hydrochloride)?

Use analytical techniques like LC-MS for molecular weight confirmation and HPLC for purity assessment. Cross-reference the CAS number (1934302-23-4) with spectral databases. Structural validation via NMR or X-ray crystallography is critical, especially if synthesizing the compound .

Q. What solvents and conditions are suitable for dissolving MI-nc (hydrochloride)?

Hydrochloride salts typically dissolve in polar solvents (e.g., water, methanol). Conduct solubility tests at varying pH and temperatures. For stability, prepare stock solutions in inert solvents like DMSO, aliquot to avoid freeze-thaw degradation, and store at -20°C .

Advanced Research Questions

Q. How should researchers design dose-response experiments for MI-nc (hydrochloride) in cellular assays?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture efficacy and toxicity thresholds. Include positive/negative controls (e.g., known inhibitors) and triplicate replicates. Monitor cell viability via MTT assays and validate target engagement using Western blotting or flow cytometry .

Q. What strategies resolve contradictions in MI-nc (hydrochloride) bioactivity data across studies?

Discrepancies may arise from batch variability or assay conditions. Standardize protocols (e.g., cell lines, incubation times), validate compound purity, and cross-check with orthogonal assays (e.g., enzymatic vs. cellular). Meta-analyses of published data can identify confounding variables .

Q. How can MI-nc (hydrochloride) be formulated for in vivo studies to enhance bioavailability?

Optimize formulations using design-of-experiment (DoE) approaches. Test excipients like cyclodextrins for solubility enhancement or hydrogels for sustained release. Validate pharmacokinetics via LC-MS/MS plasma profiling and compare bioavailability across routes (oral vs. intravenous) .

Q. What analytical methods detect degradation products in MI-nc (hydrochloride) under stress conditions?

Perform forced degradation studies (heat, light, pH extremes) followed by UPLC-QTOF to identify degradants. Compare fragmentation patterns with reference standards. Quantify stability using accelerated shelf-life testing (40°C/75% RH for 6 months) .

Methodological Best Practices

Q. How to design a robust structure-activity relationship (SAR) study for MI-nc (hydrochloride) derivatives?

Synthesize analogs with systematic modifications (e.g., halogen substitutions, side-chain variations). Test analogs in parallel assays for potency (IC50), selectivity (e.g., RORγt vs. RORα/β ), and ADMET properties. Use molecular docking to correlate structural changes with binding affinity.

Q. What statistical approaches are recommended for analyzing MI-nc (hydrochloride) high-throughput screening data?

Apply Z-score normalization to account for plate-to-plate variability. Use false discovery rate (FDR) correction for multi-comparison datasets. Machine learning models (e.g., random forests) can prioritize hits based on multi-parametric readouts .

Q. How to ensure reproducibility when scaling up MI-nc (hydrochloride) synthesis?

Document reaction parameters (temperature, catalyst loading) meticulously. Use process analytical technology (PAT) for real-time monitoring. Characterize intermediates via in-line FTIR and validate final batches with COA-certified reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.